molecular formula C16H23N5O3 B2631634 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1251625-67-8

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2631634
CAS RN: 1251625-67-8
M. Wt: 333.392
InChI Key: BXIRZOBJLGDNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The research on derivatives closely related to 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide has primarily focused on their synthesis and evaluation for antibacterial properties. A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The most active compound in this series was found to significantly inhibit the growth of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, demonstrating moderate inhibitory activity but showing relatively higher activity against Gram-negative bacteria (Iqbal et al., 2017).

Synthesis and Spectral Analysis

Another aspect of research involves the synthesis and spectral analysis of N-substituted derivatives of similar compounds. Khalid et al. (2016) undertook research to synthesize N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, detailing the synthesis process through a series of steps and screening the compounds against Gram-negative and Gram-positive bacteria, which exhibited moderate to good antibacterial activity (Khalid et al., 2016).

Antimicrobial Evaluation of Isoxazole-substituted Oxadiazoles

Marri et al. (2018) explored the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials and their in vitro antimicrobial activity against representative bacterial and fungal strains. This study found that compounds exhibited good activity, indicating the potential for developing antimicrobial agents based on this chemical framework (Marri et al., 2018).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-10(2)15-18-19-16(23-15)12-4-6-21(7-5-12)9-14(22)17-13-8-11(3)24-20-13/h8,10,12H,4-7,9H2,1-3H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRZOBJLGDNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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